N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with 3,5-dimethyl groups and a pyridin-2-yl moiety. The ethyl linker at position 4 of the pyrazole connects to a benzenesulfonamide group substituted with fluorine (at position 4) and a methyl group (at position 2).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-13-12-16(20)7-8-18(13)27(25,26)22-11-9-17-14(2)23-24(15(17)3)19-6-4-5-10-21-19/h4-8,10,12,22H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISVVOLFISYNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family. The BET family of proteins plays a crucial role in gene regulation through the recognition of acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression.
Mode of Action
As a BET inhibitor, this compound binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histones. This disrupts the normal function of BET proteins, leading to changes in gene expression.
Biochemical Pathways
Given its role as a bet inhibitor, it likely impacts pathways related to gene expression and chromatin remodeling. Changes in these pathways can have downstream effects on various cellular processes, including cell growth and differentiation.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific genes affected by the inhibition of BET proteins. For instance, if genes involved in cell proliferation are downregulated as a result of BET inhibition, this could potentially lead to reduced cell growth.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to BET proteins, thereby affecting its overall effectiveness.
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine ring and is substituted with a fluorobenzene sulfonamide group . Its molecular structure is represented as follows:
This structure contributes to its diverse biological activities, making it a promising candidate for drug development.
1. Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Lung cancer
- Colorectal cancer
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
2. Antibacterial Activity
The compound has also exhibited antibacterial properties against several Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions. Notably, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against these pathogens .
3. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis and colitis .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes.
- Modulation of Signaling Pathways: The compound interferes with signaling pathways involved in cell proliferation and survival, particularly those mediated by growth factors .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide exhibit potent anticancer properties. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. Studies report IC50 values as low as 5.13 µM for certain derivatives against C6 glioma cells, indicating strong potential for development as anticancer agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structure allows it to disrupt microbial cell membranes or interfere with metabolic pathways, leading to reduced viability of bacteria and fungi. This property makes it a candidate for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, targeting specific pathways involved in disease mechanisms. For example, it may inhibit kinases that are crucial in cancer signaling pathways or other metabolic enzymes relevant to disease progression.
Interaction with Biological Targets
This compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions. Such interactions can modulate receptor activities or enzyme functions, making it a valuable tool in drug discovery.
Synthesis of Advanced Materials
The compound's unique chemical structure allows it to serve as a building block for synthesizing advanced materials in polymer chemistry or nanotechnology. Its incorporation into polymer matrices could enhance material properties such as thermal stability or mechanical strength .
Development of Heterocyclic Compounds
This compound can be utilized in the synthesis of more complex heterocyclic compounds that may exhibit novel properties or enhanced biological activities .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with sulfonamide-based analogs from the literature. Key differences lie in the heterocyclic cores, substituents, and linker groups, which influence pharmacological activity, solubility, and metabolic stability.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Diversity: The target compound’s pyrazole core contrasts with pyridine (Compound 27), pyrazolopyrimidine (Example 53), and pyridazinone (P-0179). Pyrazole derivatives are known for metabolic stability, while pyridazinones (P-0179) often exhibit antiviral activity .
Substituent Effects: The 4-fluoro group in the target’s benzenesulfonamide may enhance binding to hydrophobic enzyme pockets, similar to fluorinated benzamides in Example 53 .
Linker Groups :
- The ethyl linker in the target compound provides flexibility, whereas rigid linkers (e.g., carbamoyl in Compound 27) may restrict conformational freedom, affecting potency .
Molecular Weight and Solubility :
- The target compound’s moderate molecular weight (427.5 g/mol) suggests better membrane permeability compared to Example 53 (589.1 g/mol), which may require formulation aids for bioavailability .
Research Findings and Limitations
- Synthetic Routes : The target compound’s synthesis likely parallels methods for Compound 27, involving sulfonamide coupling and pyrazole functionalization .
- Biological Data: No direct pharmacological data for the target compound are available in the provided evidence. However, fluorinated sulfonamides (e.g., Example 53) often target ATP-binding sites in kinases .
- Thermal Stability : The melting point of Compound 27 (138–142°C) suggests that the target compound may exhibit similar stability due to structural parallels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
